N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a benzodioxin core fused to a 1,3,4-oxadiazole ring, further linked via a carboxamide group to a 5-nitrothiophene moiety. The nitro group and oxadiazole ring may confer electrophilic reactivity and metabolic stability, respectively, though detailed pharmacological data remain unexplored in the provided evidence.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6S/c20-13(11-3-4-12(26-11)19(21)22)16-15-18-17-14(25-15)8-1-2-9-10(7-8)24-6-5-23-9/h1-4,7H,5-6H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSVMKISDWYQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity againstcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other sulfonamides, it is plausible that it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by forming hydrogen bonds and hydrophobic interactions, thereby inhibiting their activity.
Biochemical Pathways
cholinergic signaling pathway , leading to increased levels of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of lipoxygenase enzymes can impact the arachidonic acid metabolism pathway , potentially reducing the production of pro-inflammatory leukotrienes.
Pharmacokinetics
Sulfonamides, a class of compounds to which this molecule belongs, are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can influence the bioavailability of the compound.
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes oxadiazole and thiophene moieties, which have been associated with various pharmacological effects. Studies have shown that derivatives of oxadiazole and thiophene often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 373.45 g/mol. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiophene rings demonstrate notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often fall within a range that suggests moderate to strong activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Example 1 | 25 | Escherichia coli |
| Example 2 | 15 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Oxadiazole derivatives have been reported to induce cytotoxic effects in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Findings : Compounds similar to this compound have shown IC50 values indicating effective inhibition of cell proliferation in these lines .
Anti-inflammatory Activity
Additionally, some studies suggest that oxadiazole-containing compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Study on Oxadiazole Derivatives
A significant study published in Pharmaceuticals discussed the synthesis and biological evaluation of various oxadiazole derivatives. The study highlighted the compound's ability to inhibit urease activity significantly more than standard drugs used in treatment .
Research on Thiophene Derivatives
Another research article focused on thiophene derivatives indicated their role in modulating inflammatory responses. The results suggested that compounds with thiophene structures could effectively reduce inflammation markers in vitro .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The target compound shares structural motifs with other benzodioxin- and heterocycle-containing analogs. Below is a comparative analysis of its features against two structurally related compounds from the evidence.
Key Structural Differences
- Benzodioxin Linkage: The target compound anchors the benzodioxin group at the oxadiazole’s 5-position, whereas 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () attaches benzodioxin to a pyridine ring . 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide () integrates benzodioxin into an oxazole-thiazole-oxadiazole framework .
- Heterocyclic Systems: The target compound employs a 1,3,4-oxadiazole and nitrothiophene, contrasting with ’s pyridine and dimethylaminomethylphenyl groups, and ’s oxazole-thiazole-thiophene ensemble.
- Functional Groups: The nitro group in the target compound introduces strong electron-withdrawing effects, absent in ’s dimethylamino group (electron-donating) and ’s thiophene (aromatic, π-conjugated).
Implications of Structural Variations
- Solubility: ’s dimethylamino group may enhance aqueous solubility compared to the nitrothiophene in the target compound .
- Electronic Properties : The nitro group in the target compound could increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes).
- Bioavailability : ’s thiazole-thiophene system might improve membrane permeability due to lipophilic aromatic stacking .
Data Table: Comparative Analysis
Research Findings and Implications
- Electron-Withdrawing Effects: The nitro group in the target compound may enhance binding to enzymes with nucleophilic active sites (e.g., proteases), a feature absent in the dimethylamino-containing compound .
- Metabolic Stability : The oxadiazole ring in the target compound is resistant to oxidative metabolism, similar to the thiazole-oxadiazole system in .
- Synthetic Complexity : ’s multi-heterocyclic architecture (thiazole, oxazole, oxadiazole) suggests higher synthetic challenges compared to the target compound’s simpler oxadiazole-thiophene linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
